Cas no 796967-10-7 (UREA, N-[4-(3-AMINO-1H-INDAZOL-4-YL)PHENYL]-N'-(3-METHYLPHENYL)-)

UREA, N-[4-(3-AMINO-1H-INDAZOL-4-YL)PHENYL]-N'-(3-METHYLPHENYL)- structure
796967-10-7 structure
Product name:UREA, N-[4-(3-AMINO-1H-INDAZOL-4-YL)PHENYL]-N'-(3-METHYLPHENYL)-
CAS No:796967-10-7
MF:C21H19N5O
MW:357.408
CID:3545997
PubChem ID:11314310

UREA, N-[4-(3-AMINO-1H-INDAZOL-4-YL)PHENYL]-N'-(3-METHYLPHENYL)- Chemical and Physical Properties

Names and Identifiers

    • UREA, N-[4-(3-AMINO-1H-INDAZOL-4-YL)PHENYL]-N'-(3-METHYLPHENYL)-
    • 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea
    • VEGFR2/Flt3/c-Kit Inhibitor - CAS 796967-10-7 - Calbiochem
    • SCHEMBL419365
    • 796967-10-7
    • DTXSID501180385
    • Kinome_524
    • BDBM50207499
    • 1-(4-(3-amino-1H-indazol-4-yl)phenyl)-3-m-tolylurea
    • PD015712
    • VEGFR2/Flt3/c-Kit Inhibitor
    • N-[4-(3-Amino-1H-indazol-4-yl)phenyl]-Na(2)-(3-methylphenyl)urea
    • CHEMBL220057
    • N-[4-(3-amino-1H-indazol-4-yl)phenyl]-N''-(3-methylphenyl)-urea
    • Inchi: InChI=1S/C21H19N5O/c1-13-4-2-5-16(12-13)24-21(27)23-15-10-8-14(9-11-15)17-6-3-7-18-19(17)20(22)26-25-18/h2-12H,1H3,(H3,22,25,26)(H2,23,24,27)
    • InChI Key: SPMHGQZFMNZCBV-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 357.15896025Da
  • Monoisotopic Mass: 357.15896025Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 507
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.8Ų
  • XLogP3: 3.8

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